(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide
CAS No.:
Cat. No.: VC13397248
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2OS |
|---|---|
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-(thiophen-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C9H14N2OS/c1-7(10)9(12)11(2)5-8-3-4-13-6-8/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | RXISAMZRDSMQIJ-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CSC=C1)N |
| SMILES | CC(C(=O)N(C)CC1=CSC=C1)N |
| Canonical SMILES | CC(C(=O)N(C)CC1=CSC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide (IUPAC name: N-methyl-N-[(thiophen-3-yl)methyl]-2-aminopropanamide) features a propionamide backbone with an (S)-configured amino group at the second carbon. The amide nitrogen is substituted with a methyl group and a thiophen-3-ylmethyl moiety, the latter introducing a heteroaromatic thiophene ring into the structure. The molecular formula is CHNOS, with a molar mass of 211.30 g/mol .
Key Structural Features:
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Stereochemistry: The (S)-configuration at the second carbon is critical for enantioselective interactions in biological systems .
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Thiophene Moiety: The thiophen-3-ylmethyl group contributes to electronic delocalization and potential π-π stacking interactions, common in bioactive molecules .
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Amide Linkage: The propanamide core provides hydrogen-bonding capability, influencing solubility and target binding.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds:
Step 1: Preparation of the Thiophen-3-ylmethylamine Intermediate
Thiophen-3-ylmethylamine can be synthesized via nucleophilic substitution of 3-bromothiophene with methylamine under basic conditions .
Step 2: Formation of the Propanamide Backbone
A modified Buchwald-Hartwig amidation or ruthenium-catalyzed asymmetric transfer hydrogenation may be employed to introduce the stereocenter. For example, a method described in EP1346977A1 uses a chiral ruthenium catalyst (e.g., [(cumene)RuCl] with S,S-TsDPEN ligand) to achieve enantiomeric excesses >90% in similar amides.
Step 3: N-Alkylation
The amide nitrogen is functionalized via alkylation with methyl iodide and thiophen-3-ylmethyl bromide in a sequential or one-pot reaction, typically using a base like triethylamine in tetrahydrofuran (THF).
Optimization Challenges
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Stereochemical Purity: Achieving high enantiomeric excess requires precise control of reaction conditions, such as temperature (-20°C to 25°C) and catalyst loading (1:500 to 1:5,000 substrate:catalyst ratio) .
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Yield Limitations: Competing side reactions (e.g., over-alkylation) often limit yields to 70–80%, necessitating chromatographic purification .
Physicochemical Properties
Predicted Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.30 g/mol | Calculated |
| Density | 1.19 ± 0.06 g/cm | |
| Boiling Point | 391.0 ± 32.0 °C | |
| pKa (Amino Group) | 14.91 ± 0.46 | |
| LogP (Octanol-Water) | 1.82 (Predicted) |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.
Challenges and Future Directions
Synthetic Improvements
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Catalyst Design: Developing cheaper, air-stable catalysts to replace ruthenium-based systems .
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Flow Chemistry: Continuous-flow systems could enhance yield and stereocontrol.
Biological Screening
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